Antitubercular agent-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-43 is a novel compound designed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in preclinical studies, particularly against multi-drug resistant strains of Mycobacterium tuberculosis. The development of new antitubercular agents is crucial due to the increasing prevalence of drug-resistant tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-43 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to enhance its antitubercular activity. The synthetic route typically involves the use of heterocyclic chemistry, incorporating triazole and thiadiazine moieties . The reaction conditions often include the use of organic solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be integral to the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Antitubercular agent-43 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its antitubercular properties. These derivatives are then tested for their efficacy against Mycobacterium tuberculosis .
Scientific Research Applications
Antitubercular agent-43 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of heterocyclic compounds.
Biology: Investigated for its effects on Mycobacterium tuberculosis at the cellular and molecular levels.
Medicine: Potentially developed into a new drug for treating tuberculosis, especially drug-resistant strains.
Industry: Could be used in the development of diagnostic tools and assays for tuberculosis detection.
Mechanism of Action
The mechanism of action of antitubercular agent-43 involves the inhibition of key enzymes in Mycobacterium tuberculosis. It targets the enzyme arabinosyltransferase, which is crucial for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to the death of the bacteria. Molecular docking studies have shown that the compound binds effectively to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the bacterial cell wall.
Rifampicin: Another first-line drug that inhibits DNA-dependent RNA polymerase, preventing bacterial transcription.
Ethambutol: Inhibits arabinosyltransferase, similar to antitubercular agent-43, but with a different binding mechanism.
Uniqueness: this compound is unique in its dual action of inhibiting both arabinosyltransferase and other key enzymes involved in cell wall synthesis. This dual mechanism makes it particularly effective against multi-drug resistant strains of Mycobacterium tuberculosis .
Properties
Molecular Formula |
C16H9F3N4O3S2 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[methyl-[3-(1,3-thiazol-4-yl)prop-2-ynyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C16H9F3N4O3S2/c1-22(4-2-3-10-7-27-8-20-10)15-21-14(24)11-5-9(16(17,18)19)6-12(23(25)26)13(11)28-15/h5-8H,4H2,1H3 |
InChI Key |
XDHHKRVDOXXAGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CC1=CSC=N1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.